1,3-Diazabicyclo[3.2.2]nonan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diazabicyclo[3.2.2]nonan-4-one is a bicyclic organic compound with the molecular formula C7H12N2O. It is a white solid with basic properties and is known for its instability at room temperature, making it prone to hydrolysis . This compound is commonly used as a base catalyst in organic synthesis, particularly in asymmetric synthesis reactions .
Preparation Methods
1,3-Diazabicyclo[3.2.2]nonan-4-one can be synthesized through various organic synthesis reactions. One common method involves the reaction of quinuclidin-3-one with diazomethane . Another method includes the reaction of potassium ethoxide with a precursor compound in toluene, followed by treatment with concentrated hydrochloric acid . The specific synthetic route can be chosen based on the desired reaction conditions and the availability of reagents .
Chemical Reactions Analysis
1,3-Diazabicyclo[3.2.2]nonan-4-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: Substitution reactions are common, where the compound reacts with different reagents to replace specific functional groups.
Hydrolysis: Due to its instability, this compound readily undergoes hydrolysis, especially in the presence of water.
Common reagents used in these reactions include diazomethane, potassium ethoxide, and hydrochloric acid . The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
1,3-Diazabicyclo[3.2.2]nonan-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a base catalyst in organic synthesis, particularly in asymmetric synthesis reactions.
Biology: The compound’s basic properties make it useful in various biological studies, including enzyme catalysis and protein interactions.
Mechanism of Action
The mechanism of action of 1,3-Diazabicyclo[3.2.2]nonan-4-one involves its basic properties, which allow it to act as a catalyst in various chemical reactions. It interacts with molecular targets by donating or accepting protons, facilitating the formation or breaking of chemical bonds. The specific pathways involved depend on the reaction conditions and the nature of the reactants .
Comparison with Similar Compounds
1,3-Diazabicyclo[3.2.2]nonan-4-one can be compared with other similar compounds, such as:
1,4-Diazabicyclo[2.2.2]octane: This compound is also used as a base catalyst but has a different molecular structure and properties.
1,4-Diazabicyclo[3.2.2]nonane: Similar in structure but with different reactivity and applications.
The uniqueness of this compound lies in its specific bicyclic structure and its instability, which makes it particularly useful in certain catalytic reactions where other compounds may not be as effective .
Properties
IUPAC Name |
1,3-diazabicyclo[3.2.2]nonan-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-7-6-1-3-9(4-2-6)5-8-7/h6H,1-5H2,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCVROPXDAWLQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=O)NC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.